Methyl 3-(1-Pyrrolidinyl)benzoate
CAS No.: 186086-71-5
Cat. No.: VC20934242
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186086-71-5 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | methyl 3-pyrrolidin-1-ylbenzoate |
| Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |
| Standard InChI Key | JJJUYMBYOGDTKP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC=C1)N2CCCC2 |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)N2CCCC2 |
Introduction
Chemical Structure and Identification
Methyl 3-(1-Pyrrolidinyl)benzoate is characterized by a benzoate moiety with a pyrrolidine ring attached at the meta position (position 3) of the benzene ring. The compound exhibits the following key identification parameters:
Structural Analogues and Related Compounds
Several structural analogues of Methyl 3-(1-Pyrrolidinyl)benzoate exist with varying substituents or altered attachment positions. Notable related compounds include:
Physical and Chemical Properties
Methyl 3-(1-Pyrrolidinyl)benzoate exhibits properties typical of both esters and nitrogen-containing heterocyclic compounds. Its physical state at room temperature is typically a crystalline solid.
Physical Properties
The physical properties of Methyl 3-(1-Pyrrolidinyl)benzoate can be summarized as follows:
Chemical Reactivity
As a compound containing both ester and amine functionalities, Methyl 3-(1-Pyrrolidinyl)benzoate can participate in various chemical reactions:
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Hydrolysis of the methyl ester group under basic or acidic conditions to yield the corresponding carboxylic acid
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Transesterification reactions to form different ester derivatives
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Nucleophilic substitution reactions at the ester carbonyl
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Potential redox reactions involving the pyrrolidine nitrogen
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Electrophilic aromatic substitution reactions on the benzene ring, with the pyrrolidine group acting as an activating, ortho/para-directing substituent
Synthesis Methods
Several synthetic approaches can be employed to prepare Methyl 3-(1-Pyrrolidinyl)benzoate. The most common strategies typically involve:
From 3-Halobenzoate Precursors
One efficient synthetic route involves the reaction of methyl 3-bromobenzoate or methyl 3-chlorobenzoate with pyrrolidine:
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Nucleophilic aromatic substitution reaction between methyl 3-halobenzoate and pyrrolidine
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The reaction typically requires copper or palladium catalysis (Ullmann-type or Buchwald-Hartwig coupling)
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Reaction conditions often include elevated temperatures and polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
From 3-Aminobenzoate Precursors
An alternative approach involves:
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Diazotization of methyl 3-aminobenzoate to form a diazonium salt
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Reduction of the diazonium salt in the presence of pyrrolidine
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Cyclization to form the pyrrolidinyl group attached to the benzoate structure
From 3-Nitrobenzoate Derivatives
A third possible route involves:
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Reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate
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Alkylation with appropriate reagents to introduce the pyrrolidine ring
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This approach may require multiple steps and protective group strategies
Applications in Chemical Research
Methyl 3-(1-Pyrrolidinyl)benzoate serves various roles in chemical research and potential applications in pharmaceutical development.
As a Building Block in Organic Synthesis
The compound functions as a versatile intermediate in the synthesis of more complex molecules:
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Scaffold for medicinal chemistry library development
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Precursor for functionalized benzoates with modified biological activities
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Starting material for the preparation of amides, hydrazides, and other carboxylic acid derivatives
Pharmaceutical Research Applications
In pharmaceutical research, Methyl 3-(1-Pyrrolidinyl)benzoate and its derivatives have been investigated for potential biological activities:
Structure-Activity Relationships
Understanding the structure-activity relationships of Methyl 3-(1-Pyrrolidinyl)benzoate provides insights into its potential biological functions and guides rational modifications to enhance desired properties.
Key Structural Features Affecting Activity
Several structural elements contribute to the compound's properties and potential biological activities:
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The pyrrolidine ring: Provides basic nitrogen that can interact with acidic residues in biological targets
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The ester group: Offers hydrogen bond acceptor capabilities and potential for hydrolysis to the active acid form
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The aromatic ring: Provides rigidity and potential for π-π interactions with aromatic amino acid residues in proteins
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Meta-substitution pattern: Creates a specific spatial arrangement that may influence receptor binding
Comparison with Similar Bioactive Compounds
Table comparing Methyl 3-(1-Pyrrolidinyl)benzoate with structurally related bioactive compounds:
Analytical Characterization
The accurate identification and characterization of Methyl 3-(1-Pyrrolidinyl)benzoate are essential for research applications and quality control.
Spectroscopic Data
Various spectroscopic techniques provide valuable data for confirming the structure:
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods can be employed for purity assessment:
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HPLC with UV detection (typically at 254 nm) using reverse-phase columns
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GC analysis following derivatization to enhance volatility
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Thin-layer chromatography (TLC) for rapid analysis using appropriate solvent systems
Future Research Directions
The unique structural features of Methyl 3-(1-Pyrrolidinyl)benzoate suggest several promising avenues for future research:
Synthetic Methodology Development
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Exploration of more efficient and environmentally friendly synthetic routes
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Development of regioselective functionalization methods for further derivatization
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Investigation of asymmetric synthesis approaches for chiral analogues
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Application in multicomponent reactions to access more complex structures
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